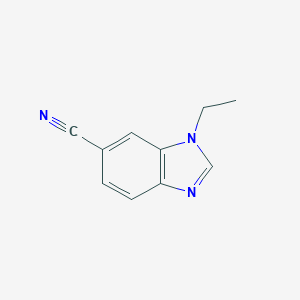

6-Cyano-1-ethylbenzoimidazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethylbenzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-2-13-7-12-9-4-3-8(6-11)5-10(9)13/h3-5,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGPAABTBQUTNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608677 | |

| Record name | 1-Ethyl-1H-benzimidazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-91-6 | |

| Record name | 1-Ethyl-1H-benzimidazole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-1H-benzimidazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 6-Cyano-1-ethylbenzoimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Cyano-1-ethylbenzoimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a plausible synthetic pathway, experimental protocols, and expected analytical characterization data.

Synthetic Strategy

The synthesis of 6-Cyano-1-ethylbenzoimidazole is proposed as a two-step process. The first step involves the construction of the benzimidazole core to form 6-cyanobenzoimidazole. The second step is the N-alkylation of the benzimidazole nitrogen to introduce the ethyl group.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of 6-Cyano-1-ethylbenzoimidazole.

Experimental Protocols

The following protocols are based on established methods for the synthesis of analogous benzimidazole derivatives.

Step 1: Synthesis of 6-Cyanobenzoimidazole

This procedure involves the cyclization of 3,4-diaminobenzonitrile with formic acid.

Materials:

-

3,4-Diaminobenzonitrile

-

Formic acid (98-100%)

-

Hydrochloric acid (4 M)

-

Sodium hydroxide solution (10%)

-

Activated carbon

Procedure:

-

A mixture of 3,4-diaminobenzonitrile (1 equivalent) and an excess of formic acid (10-15 equivalents) is heated at reflux for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and slowly poured into ice-cold water.

-

The acidic solution is neutralized with a 10% sodium hydroxide solution until a precipitate forms.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

For purification, the crude solid is dissolved in 4 M hydrochloric acid and treated with activated carbon.

-

The solution is filtered, and the filtrate is neutralized with a 10% sodium hydroxide solution to re-precipitate the product.

-

The purified 6-cyanobenzoimidazole is collected by filtration, washed with water, and dried under vacuum.

Step 2: Synthesis of 6-Cyano-1-ethylbenzoimidazole

This step describes the N-ethylation of the 6-cyanobenzoimidazole intermediate.

Materials:

-

6-Cyanobenzoimidazole

-

Ethyl iodide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 6-cyanobenzoimidazole (1 equivalent) in anhydrous DMF, a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is stirred for 30-60 minutes at room temperature to allow for the formation of the benzimidazolide anion.

-

Ethyl iodide (1.2 equivalents) is then added dropwise to the suspension.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for 12-24 hours. The reaction is monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of cold water.

-

The aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 6-Cyano-1-ethylbenzoimidazole.

Characterization Data

The following table summarizes the expected characterization data for the final product, 6-Cyano-1-ethylbenzoimidazole, based on the analysis of structurally similar compounds.

| Parameter | Expected Value/Observation |

| Appearance | White to off-white solid |

| Melting Point (°C) | Expected to be in the range of 100-150 °C, depending on purity. |

| Molecular Formula | C₁₀H₉N₃ |

| Molecular Weight | 171.20 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | * δ 8.10-8.20 (s, 1H): H2 proton of the imidazole ring. * δ 7.90-8.00 (d, J ≈ 1.2 Hz, 1H): H7 proton. * δ 7.60-7.70 (dd, J ≈ 8.4, 1.2 Hz, 1H): H5 proton. * δ 7.30-7.40 (d, J ≈ 8.4 Hz, 1H): H4 proton. * δ 4.20-4.30 (q, J ≈ 7.2 Hz, 2H): Methylene protons (-CH₂-) of the ethyl group. * δ 1.40-1.50 (t, J ≈ 7.2 Hz, 3H): Methyl protons (-CH₃) of the ethyl group. |

| ¹³C NMR (100 MHz, CDCl₃) | * δ ~145: C2 * δ ~144: C7a * δ ~135: C3a * δ ~127: C5 * δ ~123: C6 * δ ~119: Cyano carbon (-CN) * δ ~110: C4 * δ ~105: C7 * δ ~42: Methylene carbon (-CH₂) * δ ~15: Methyl carbon (-CH₃) |

| Mass Spectrometry (ESI-MS) | * m/z: 172.08 [M+H]⁺ |

| Infrared (IR, KBr, cm⁻¹) | * ~3100-3000: Aromatic C-H stretching. * ~2980-2850: Aliphatic C-H stretching. * ~2230-2220: C≡N stretching, characteristic of the nitrile group. * ~1620, 1500, 1460: C=C and C=N stretching of the aromatic and imidazole rings. |

Logical Relationship Diagram for Characterization

Caption: Interrelation of analytical techniques for structural confirmation.

This guide provides a foundational understanding for the synthesis and characterization of 6-Cyano-1-ethylbenzoimidazole. Researchers should note that the provided protocols and expected data are based on established chemical principles and may require optimization for specific laboratory conditions. Standard safety precautions should be followed when handling all chemicals.

6-Cyano-1-ethylbenzoimidazole chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 6-Cyano-1-ethylbenzoimidazole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and data from structurally related molecules to offer a predictive yet scientifically grounded resource.

Chemical Structure and Properties

6-Cyano-1-ethylbenzoimidazole, also known as 1-ethyl-1H-benzo[d]imidazole-6-carbonitrile, is a heterocyclic aromatic compound. Its structure consists of a benzimidazole core, which is a fusion of benzene and imidazole rings, substituted with a cyano group at the 6-position and an ethyl group at the 1-position of the imidazole ring.

Chemical Structure:

Caption: Chemical structure of 6-Cyano-1-ethylbenzoimidazole.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 6-Cyano-1-ethylbenzoimidazole. These values are estimated based on its structure and data from similar compounds.

| Property | Value |

| Molecular Formula | C₁₀H₉N₃ |

| Molecular Weight | 171.20 g/mol |

| CAS Number | 1215205-91-6 |

| Appearance | Predicted to be a solid at room temperature |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Predicted to be soluble in organic solvents like DMF, DMSO, and alcohols. |

| pKa | Not available |

Spectral Data (Predicted)

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | s | 1H | H2 |

| ~8.1 | d | 1H | H7 |

| ~7.8 | d | 1H | H4 |

| ~7.5 | dd | 1H | H5 |

| ~4.3 | q | 2H | -CH₂-CH₃ |

| ~1.5 | t | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~145 | C2 |

| ~143 | C7a |

| ~135 | C3a |

| ~127 | C5 |

| ~125 | C4 |

| ~120 | C6 |

| ~119 | -C≡N |

| ~112 | C7 |

| ~106 | C-CN |

| ~42 | -CH₂-CH₃ |

| ~15 | -CH₂-CH₃ |

Synthesis and Experimental Protocols

A specific, published synthesis protocol for 6-Cyano-1-ethylbenzoimidazole is not currently available. However, a plausible and efficient synthetic route would involve the N-alkylation of the precursor, 1H-benzo[d]imidazole-6-carbonitrile.

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available substituted o-phenylenediamine or by functionalizing the benzimidazole core followed by N-alkylation. A common and direct approach is the N-ethylation of 6-cyanobenzimidazole.

Caption: Proposed synthetic workflow for 6-Cyano-1-ethylbenzoimidazole.

Detailed Experimental Protocol (Proposed)

This protocol describes the N-alkylation of 1H-benzo[d]imidazole-6-carbonitrile using ethyl iodide and potassium carbonate.

Materials:

-

1H-benzo[d]imidazole-6-carbonitrile

-

Ethyl iodide (EtI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1H-benzo[d]imidazole-6-carbonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 6-Cyano-1-ethylbenzoimidazole.

Biological Activity and Potential Applications

Direct biological studies on 6-Cyano-1-ethylbenzoimidazole have not been reported. However, the benzimidazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3]

Known Activities of Substituted Benzimidazoles

-

Anticancer: Many benzimidazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[4][5][6][7] Their mechanisms of action often involve the inhibition of key enzymes like topoisomerase or interference with microtubule polymerization.[8]

-

Antimicrobial: The benzimidazole core is present in several antifungal and antibacterial agents.[3][9] These compounds can act by inhibiting microbial growth through various mechanisms.

-

Other Activities: Substituted benzimidazoles have also been investigated for their potential as antiviral, anti-inflammatory, and antihypertensive agents.[1]

Potential Signaling Pathways

Given the known anticancer activity of similar compounds, 6-Cyano-1-ethylbenzoimidazole could potentially interact with pathways crucial for cell proliferation and survival. A plausible, though unconfirmed, mechanism could involve the inhibition of topoisomerase, an enzyme vital for DNA replication and repair.

Caption: A potential mechanism of action via topoisomerase inhibition.

Conclusion

6-Cyano-1-ethylbenzoimidazole is a benzimidazole derivative with potential for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic route. The information on the biological activities of related compounds suggests that 6-Cyano-1-ethylbenzoimidazole could be a valuable candidate for screening in anticancer and antimicrobial assays. Further experimental validation of the properties and biological activities outlined in this guide is warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological profile of substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic, Antiproliferative and Apoptotic Effects of New Benzimidazole Derivatives on A549 Lung Carcinoma and C6 Glioma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic and antimicrobial potential of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of 6-Cyano-1-ethylbenzoimidazole

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the expected spectroscopic data for 6-Cyano-1-ethylbenzoimidazole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide utilizes data from closely related analogs, primarily substituted cyanobenzimidazoles, to predict and detail the spectroscopic characteristics. The experimental protocols are based on established synthesis and analysis methods for this class of compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-Cyano-1-ethylbenzoimidazole. These predictions are derived from spectral data of analogous compounds found in scientific literature.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.30 | s | 1H | H-2 (imidazole ring) |

| ~8.10 | s | 1H | H-7 |

| ~7.80 | d | 1H | H-5 |

| ~7.60 | d | 1H | H-4 |

| ~4.30 | q | 2H | -CH₂- (ethyl group) |

| ~1.50 | t | 3H | -CH₃ (ethyl group) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 | C-2 (imidazole ring) |

| ~142.0 | C-7a |

| ~135.0 | C-3a |

| ~127.0 | C-5 |

| ~125.0 | C-4 |

| ~120.0 | C-7 |

| ~119.0 | -C≡N |

| ~108.0 | C-6 |

| ~42.0 | -CH₂- (ethyl group) |

| ~15.0 | -CH₃ (ethyl group) |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2230 | C≡N (Nitrile) stretch |

| ~3100-3000 | C-H (Aromatic) stretch |

| ~2980-2850 | C-H (Aliphatic) stretch |

| ~1620-1450 | C=C and C=N (Aromatic ring) stretches |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| ~171.08 | [M]⁺ (Molecular Ion) |

| ~156.06 | [M - CH₃]⁺ |

| ~144.06 | [M - C₂H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of 6-Cyano-1-ethylbenzoimidazole, adapted from established procedures for similar benzimidazole derivatives.

2.1. Synthesis of 6-Cyano-1-ethylbenzoimidazole

A plausible synthetic route involves the cyclocondensation of a substituted o-phenylenediamine with a suitable carboxylic acid or its derivative, followed by N-alkylation.

Materials:

-

4-Amino-3-nitrobenzonitrile

-

Sodium dithionite (Na₂S₂O₄)

-

Formic acid

-

Ethyl iodide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethanol

-

Water

Procedure:

-

Reduction of 4-Amino-3-nitrobenzonitrile: To a solution of 4-amino-3-nitrobenzonitrile in a mixture of ethanol and water, add sodium dithionite portion-wise at room temperature. Stir the reaction mixture for 2-3 hours until the starting material is consumed (monitored by TLC). The product, 3,4-diaminobenzonitrile, can be extracted with an organic solvent like ethyl acetate after removal of ethanol under reduced pressure.

-

Cyclization to form 6-Cyanobenzimidazole: Reflux the crude 3,4-diaminobenzonitrile with formic acid for 4-6 hours. After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) to precipitate the 6-cyanobenzimidazole. Filter, wash with water, and dry the solid.

-

N-Ethylation: Dissolve the 6-cyanobenzimidazole in DMF. Add potassium carbonate followed by ethyl iodide. Stir the mixture at room temperature overnight. Pour the reaction mixture into ice-water to precipitate the product, 6-Cyano-1-ethylbenzoimidazole. Filter the solid, wash with water, and purify by recrystallization or column chromatography.

2.2. Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using DMSO-d₆ as the solvent and tetramethylsilane (TMS) as the internal standard.

-

IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

-

Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from synthesis to spectroscopic characterization of 6-Cyano-1-ethylbenzoimidazole.

Caption: Workflow for the synthesis and spectroscopic analysis of 6-Cyano-1-ethylbenzoimidazole.

Potential Biological Activities of 6-Cyano-1-ethylbenzoimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 6-Cyano-1-ethylbenzoimidazole is limited in publicly available literature. This guide summarizes the known biological activities of structurally related benzimidazole derivatives to infer the potential therapeutic applications of this specific compound. The presented data pertains to derivatives and analogs, and their activities may not be directly extrapolated to 6-Cyano-1-ethylbenzoimidazole.

Introduction

Benzimidazole is a heterocyclic aromatic organic compound, consisting of the fusion of benzene and imidazole. This core structure is a vital pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The presence of the cyano group at the 6-position and an ethyl group at the 1-position of the benzimidazole scaffold in 6-Cyano-1-ethylbenzoimidazole suggests the potential for unique pharmacological profiles. This technical guide consolidates the biological activities of related benzimidazole derivatives, providing insights into the potential areas of investigation for 6-Cyano-1-ethylbenzoimidazole.

Potential Biological Activities

Anticancer Activity

Benzimidazole derivatives have been extensively investigated for their potential as anticancer agents, acting through various mechanisms.

1. Topoisomerase Inhibition: Certain novel 1H-benzo[d]imidazole derivatives have been identified as potential inhibitors of human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and repair in cancer cells.[6][7] Inhibition of this enzyme leads to DNA damage and subsequent apoptosis of cancer cells. For instance, compound 12b from a synthesized series showed a 50% inhibition of DNA relaxation by Hu Topo I at a concentration of 16 μM.[6][7]

2. Tubulin Polymerization Inhibition: A series of novel 1H-benzo[d]imidazole derivatives have been designed and synthesized as inhibitors of tubulin polymerization.[8] Disruption of microtubule dynamics by these agents leads to cell cycle arrest and apoptosis. Compound 18b from this series demonstrated potent in vitro growth inhibitory activity against A549, MCF-7, and K562 cancer cell lines, with IC50 values of 0.12 μM, 0.15 μM, and 0.21 μM, respectively. It also exhibited significant tubulin polymerization inhibitory activity with an IC50 value of 2.1 μM.[8]

3. Kinase Inhibition: Hybrid compounds of 1H-benzo[d]imidazole and benzylidenebenzohydrazide have been discovered as potential multi-kinase inhibitors.[9] These compounds target key kinases involved in cancer cell proliferation and survival, such as EGFR, HER2, CDK2, and AURKC. For example, compound 6h showed high potency against EGFR (IC50 = 73.2 nM), Her2 (IC50 = 23.2 nM), CDK2 (IC50 = 284 nM), and AURKC (IC50 = 11 nM).[9]

4. Cytotoxic Activity: Various substituted benzimidazole derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[1][9][10] The antiproliferative activity is often evaluated using the MTT assay. For example, some novel (4-(2-substituted-1H- benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanone derivatives showed considerable anticancer activity, with compound IVf having an IC50 value of 82.07 µM against HBL-100 cell lines and compound IVg having an IC50 of 126.13 µM against HeLa cell lines.[1] Another study on 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide hybrids found that compounds 6c and 6i exhibited potent cytotoxic activity with IC50 values ranging from 7.82 to 10.21 μM across tested cancer cell lines.[9]

Quantitative Data Summary

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound Class/Derivative | Target/Assay | Cell Line(s) | Activity (IC50/GI50) | Reference |

| Novel 1H-benzo[d]imidazoles (11a, 12a, 12b) | Growth Inhibition | 60 Human Cancer Cell Lines | 0.16 - 3.6 μM (GI50) | [6][7] |

| Novel 1H-benzo[d]imidazole (12b) | Human Topoisomerase I Inhibition | - | 16 μM (IC50) | [6][7] |

| 1H-benzo[d]imidazole derivative (18b) | Tubulin Polymerization Inhibition | - | 2.1 μM (IC50) | [8] |

| 1H-benzo[d]imidazole derivative (18b) | Cytotoxicity | A549, MCF-7, K562 | 0.12 μM, 0.15 μM, 0.21 μM (IC50) | [8] |

| 1H-benzo[d]imidazole hybrid (6h) | EGFR Kinase Inhibition | - | 73.2 nM (IC50) | [9] |

| 1H-benzo[d]imidazole hybrid (6h) | Her2 Kinase Inhibition | - | 23.2 nM (IC50) | [9] |

| 1H-benzo[d]imidazole hybrid (6h) | CDK2 Kinase Inhibition | - | 284 nM (IC50) | [9] |

| 1H-benzo[d]imidazole hybrid (6h) | AURKC Kinase Inhibition | - | 11 nM (IC50) | [9] |

| 1H-benzo[d]imidazole hybrids (6c, 6i) | Cytotoxicity | Various Cancer Cell Lines | 7.82 - 10.21 μM (IC50) | [9] |

| (4-(2-(2-nitrophenyl)-1H-benzo[d]imidazol-1-yl)pyridin-2-yl)(1H-imidazol-1-yl)methanone (IVf) | Cytotoxicity | HBL-100 | 82.07 µM (IC50) | [1] |

| (4-(2-(3-nitrophenyl)-1H-benzo[d]imidazol-1-yl)pyridin-2-yl)(1H-imidazol-1-yl)methanone (IVg) | Cytotoxicity | HeLa | 126.13 µM (IC50) | [1] |

Antimicrobial Activity

Benzimidazole derivatives are a well-established class of antimicrobial agents.[2][11][12] They have shown efficacy against a variety of bacteria and fungi.

1. Antibacterial Activity: Studies have reported the synthesis of benzimidazole derivatives with potent activity against both Gram-positive and Gram-negative bacteria.[13] For example, aromatic amidine derivatives of benzimidazole-5-carboxylic acid alkyl esters exhibited significant inhibitory activity with MIC values ranging from 0.39 to 1.56 µg/mL against Methicillin-Resistant Staphylococcus aureus (MRSA) and Methicillin-Resistant Staphylococcus epidermidis (MRSE).[14] Another study showed that certain 2-substituted-1H-benzimidazole derivatives displayed good antibacterial activity.[2]

2. Antifungal Activity: Several benzimidazole derivatives have also been evaluated for their antifungal potential.[2] For instance, a novel benzimidazole derivative, compound 6c , showed significant antifungal activity in one study.[2] Another report indicated that compounds 4a and 4b exhibited good antifungal activity against Candida albicans with MIC values of 6.25 and 12.5 µg/mL, respectively.[2]

Quantitative Data Summary

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

| Compound Class/Derivative | Microorganism | Activity (MIC) | Reference |

| Aromatic amidine derivatives (13f-h) | MRSA, MRSE | 0.39 - 1.56 µg/mL | [14] |

| Novel benzimidazole derivative (4a) | Bacillus subtilis | 12.5 µg/mL | [2] |

| Novel benzimidazole derivative (4a) | Pseudomonas aeruginosa | 25 µg/mL | [2] |

| Novel benzimidazole derivatives (4a, 4b) | Candida albicans | 6.25, 12.5 µg/mL | [2] |

Experimental Protocols

General Synthesis of 2-Aryl-5-cyanobenzimidazoles

A general procedure for the synthesis of 2-aryl-5-cyanobenzimidazoles involves the condensation of 4-cyano-1,2-phenylenediamine with a substituted benzaldehyde.[6]

-

To a solution of 4-cyano-1,2-phenylenediamine (1.0 equivalent) in ethanol, the respective aldehyde (1.5 equivalents) and a solution of sodium metabisulfite (Na2S2O5) (0.5 equivalents) in water are added.

-

The resulting mixture is stirred at reflux for 5-6 hours.

-

After cooling to room temperature, the mixture is filtered through a Celite bed.

-

The solvent is evaporated under reduced pressure.

-

The crude residue is purified by column chromatography on silica gel using an appropriate solvent mixture (e.g., EtOAc/hexane) to yield the final product.[6]

General synthesis of 2-aryl-5-cyanobenzimidazoles.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

-

Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

-

The cells are then treated with different concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

After incubation, the medium is replaced with fresh medium containing MTT solution.

-

The plates are incubated further to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]

Workflow for the MTT cytotoxicity assay.

DNA Relaxation Assay (Topoisomerase I Inhibition)

The inhibitory effect of compounds on human topoisomerase I can be assessed by a DNA relaxation assay.[6][7]

-

Supercoiled plasmid DNA is incubated with human topoisomerase I in the presence and absence of the test compounds.

-

The reaction is allowed to proceed at 37°C for a specific time.

-

The reaction is then terminated by the addition of a stop solution (e.g., containing SDS and a loading dye).

-

The DNA samples are analyzed by agarose gel electrophoresis.

-

The conversion of supercoiled DNA to its relaxed form is visualized. An active inhibitor will prevent this conversion, leaving the DNA in its supercoiled state.

-

The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) is determined.[6][7]

Principle of the DNA relaxation assay for Topo I inhibition.

Conclusion

References

- 1. ijirt.org [ijirt.org]

- 2. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isca.me [isca.me]

- 4. mdpi.com [mdpi.com]

- 5. Substituted benzimidazole a potential drug candidate [wisdomlib.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation and molecular modeling of 1H-benzo[d]imidazole derivatives as novel anti-tubulin polymerization agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial potential of 1 H-benzo[ d]imidazole scaffold: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Guidance: Profiling the Solubility and Stability of Novel Benzimidazole Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The successful development of new chemical entities (NCEs) is critically dependent on a thorough understanding of their physicochemical properties. Among these, solubility and stability are paramount as they directly influence bioavailability, manufacturability, and shelf-life. This document provides a comprehensive technical framework for characterizing the solubility and stability of novel benzimidazole derivatives, using the hypothetical compound 6-Cyano-1-ethylbenzoimidazole as a representative example. While specific experimental data for this exact molecule is not publicly available, this guide outlines the standard methodologies and best practices for generating and interpreting such crucial data.

Introduction to Physicochemical Profiling

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marketed drugs. When a novel analogue such as 6-Cyano-1-ethylbenzoimidazole is synthesized, a systematic evaluation of its solubility and stability is an early and essential step in the drug development cascade. This guide details the experimental protocols and data presentation standards for such an evaluation.

Solubility Assessment

Aqueous and solvent solubility are critical parameters that affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. The following sections detail the methodologies for determining both kinetic and thermodynamic solubility.

Experimental Protocol: Kinetic Solubility Measurement

Kinetic solubility is a high-throughput assessment of the concentration of a compound that remains in solution after being added from a concentrated stock (typically in DMSO) to an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 6-Cyano-1-ethylbenzoimidazole in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Assay Plate Preparation: Add the DMSO stock solution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration typically ≤1%.

-

Incubation: Shake the plate at room temperature for a defined period, often between 1.5 to 2 hours.

-

Sample Analysis: Analyze the supernatant for the concentration of the dissolved compound. This is commonly done using techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), or nephelometry.

-

Data Interpretation: The highest concentration at which the compound remains in solution without precipitation is reported as its kinetic solubility.

Experimental Protocol: Thermodynamic Solubility Measurement

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at equilibrium.

Methodology:

-

Sample Preparation: Add an excess amount of solid 6-Cyano-1-ethylbenzoimidazole to a series of vials containing different solvents of interest (e.g., water, PBS, ethanol, propylene glycol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Concentration Analysis: Quantify the concentration of the compound in the clear supernatant using a validated analytical method such as HPLC-UV.

Data Presentation: Illustrative Solubility Data

The following table presents an example of how to summarize solubility data for a novel compound.

| Solvent System | Temperature (°C) | Solubility Type | Illustrative Solubility (µg/mL) |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Kinetic | 50 |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Thermodynamic | 35 |

| Water | 25 | Thermodynamic | 20 |

| Ethanol | 25 | Thermodynamic | > 1000 |

| Propylene Glycol | 25 | Thermodynamic | 500 |

| 0.1 N HCl (pH 1.2) | 37 | Thermodynamic | 150 |

| FaSSIF (Fasted State Simulated Intestinal Fluid) | 37 | Thermodynamic | 45 |

Stability Assessment

Evaluating the chemical stability of a new compound is crucial for determining its shelf-life, identifying potential degradation products, and ensuring the safety and efficacy of the final drug product.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is employed to identify the likely degradation products and pathways of a drug substance. This involves exposing the compound to conditions more severe than it would typically encounter.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 6-Cyano-1-ethylbenzoimidazole in an appropriate solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: Aliquot the stock solution into separate vessels and expose them to a range of stress conditions:

-

Acidic: 0.1 N HCl at 60 °C for 24 hours.

-

Basic: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid compound at 80 °C for 48 hours.

-

Photolytic: Solution exposed to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Data Analysis: Calculate the percentage of the parent compound remaining and identify and characterize any significant degradation products, typically using LC-MS.

Data Presentation: Illustrative Stability Data

The results of forced degradation studies can be summarized as follows:

| Stress Condition | Duration | Temperature | % Parent Compound Remaining (Illustrative) | Major Degradants Observed (Illustrative) |

| 0.1 N HCl | 24 hours | 60 °C | 85 | Degradant A (m/z 190), Degradant B (m/z 208) |

| 0.1 N NaOH | 24 hours | 60 °C | 45 | Degradant C (hydrolysis of cyano group) |

| 3% H₂O₂ | 24 hours | Room Temp | 92 | N-oxide derivative |

| Thermal (Solid) | 48 hours | 80 °C | > 99 | No significant degradation |

| Photolytic (UV) | 8 hours | Room Temp | 78 | Dimerization product |

Visualizing Experimental Workflows

Clear graphical representations of experimental workflows are essential for communicating complex procedures. The following diagrams, generated using Graphviz, illustrate the processes for solubility and stability testing.

Caption: Experimental workflow for determining kinetic and thermodynamic solubility.

Caption: Workflow for forced degradation stability testing.

Conclusion

A comprehensive understanding of the solubility and stability of a novel compound like 6-Cyano-1-ethylbenzoimidazole is fundamental to its progression through the drug development pipeline. By employing the standardized experimental protocols outlined in this guide, researchers can generate high-quality, reproducible data. The systematic presentation of this data in tabular and graphical formats facilitates clear communication and informed decision-making, ultimately de-risking the development process and increasing the probability of success for new therapeutic candidates.

Probing the Versatility of the Cyano Moiety in 6-Cyano-1-ethylbenzoimidazole: An In-depth Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the expected chemical reactivity of the cyano group in 6-Cyano-1-ethylbenzoimidazole. While specific literature on the reactivity of this particular molecule is limited, this document extrapolates from the well-established chemistry of aromatic and heteroaromatic nitriles to predict its behavior in key chemical transformations. This guide is intended to serve as a foundational resource for researchers interested in utilizing 6-Cyano-1-ethylbenzoimidazole as a scaffold in medicinal chemistry and materials science.

The benzimidazole core is a privileged structure in drug discovery, and the cyano group offers a versatile handle for molecular elaboration. Understanding its potential transformations is crucial for the design of novel derivatives with tailored properties. This guide will cover the primary reaction pathways of the cyano group: hydrolysis, reduction, and cycloaddition, providing detailed experimental protocols and representative data from analogous systems.

Proposed Synthesis of 6-Cyano-1-ethylbenzoimidazole

A plausible synthetic route to 6-Cyano-1-ethylbenzoimidazole is proposed to provide context for its structure. A common method for the synthesis of N-alkylated benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, followed by alkylation.

Navigating the Unseen: A Technical Health and Safety Guide for 6-Cyano-1-ethylbenzoimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential health and safety considerations for handling 6-Cyano-1-ethylbenzoimidazole. In the absence of specific toxicological data for this compound, this document extrapolates information from structurally related benzimidazole and nitrile compounds to offer a robust framework for risk assessment and safe laboratory practices. This guide includes summarized quantitative toxicological data for analogous compounds, detailed experimental protocols for key safety assays, and visualizations of relevant biological pathways and experimental workflows to aid in the safe handling and development of this and similar chemical entities.

Introduction

Hazard Identification and Classification

Based on the toxicological profiles of related benzimidazole and aromatic nitrile compounds, 6-Cyano-1-ethylbenzoimidazole should be handled as a substance with potential for the following hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Potential for moderate to high toxicity.

-

Skin Irritation/Corrosion: May cause skin irritation upon direct contact.

-

Eye Irritation/Damage: May cause serious eye irritation.

-

Mutagenicity: Potential for mutagenic effects, requiring careful assessment.

-

Metabolic Hazards: Potential for metabolism by cytochrome P450 enzymes, which could lead to the formation of reactive metabolites or release of cyanide.

Quantitative Toxicological Data for Structurally Related Compounds

To provide a quantitative basis for risk assessment, the following tables summarize toxicological data for representative benzimidazole and nitrile-containing compounds. It is crucial to note that these values are for related compounds and should be used as a guide for estimating the potential toxicity of 6-Cyano-1-ethylbenzoimidazole.

Table 1: Acute Oral Toxicity Data for Benzimidazole and Nitrile Compounds

| Compound | CAS Number | Test Species | LD50 (mg/kg) | Reference |

| Benzimidazole | 51-17-2 | Rat | 2910 | RTECS |

| Albendazole | 54965-21-8 | Rat | 800 | RTECS |

| Malononitrile | 109-77-3 | Rat | 66.4[1] | [1] |

| Acrylonitrile | 107-13-1 | Rat | 78 | RTECS |

Table 2: Acute Dermal Toxicity Data for Related Compounds

| Compound | CAS Number | Test Species | LD50 (mg/kg) | Reference |

| Fipronil | 120068-37-3 | Rabbit | 354[2] | [2] |

| Sodium Cyanide | 143-33-9 | Rabbit | 7.7[3] | [3] |

Table 3: In Vitro Cytotoxicity of Benzimidazole Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Compound 5 (bromo-derivative) | MCF-7 | MTT | 17.8 ± 0.24[4] | [4] |

| Compound 5 (bromo-derivative) | DU-145 | MTT | 10.2 ± 1.4[4] | [4] |

| SE-182 (benzimidazole derivative) | A549 | MTT | 15.80[5] | [5] |

| SE-182 (benzimidazole derivative) | HepG2 | MTT | 15.58[5] | [5] |

Recommended Handling and Safety Precautions

Given the potential hazards, the following handling procedures are recommended:

-

Engineering Controls: Handle in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: For operations with a potential for generating dust or aerosols, use a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter.

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Fire and Explosion Hazard

-

Extinguishing Media: Use dry chemical, carbon dioxide, or foam extinguishers.

-

Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides. Firefighters should wear self-contained breathing apparatus (SCBA).

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key experiments to assess the toxicological profile of 6-Cyano-1-ethylbenzoimidazole.

Ames Test for Mutagenicity (Bacterial Reverse Mutation Assay)

Principle: The Ames test uses strains of Salmonella typhimurium that are auxotrophic for histidine (his-) to detect chemical mutagens.[6][7] A mutagen can cause a reverse mutation, allowing the bacteria to synthesize histidine and grow on a histidine-deficient medium.

Protocol:

-

Strain Selection: Use multiple strains (e.g., TA98, TA100, TA1535) to detect different types of mutations (frameshift and base-pair substitutions).[6]

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[8]

-

Plate Incorporation Method:

-

Prepare a mixture of the bacterial tester strain, the test compound at various concentrations, and molten top agar (with or without S9 mix).

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Compound Exposure: Treat the cells with various concentrations of 6-Cyano-1-ethylbenzoimidazole for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cytochrome P450 Inhibition Assay

Principle: This assay determines the potential of a compound to inhibit the activity of major cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.[9][10][11] Inhibition of these enzymes can lead to drug-drug interactions.

Protocol:

-

Incubation: Incubate human liver microsomes (a source of CYP enzymes) with a specific CYP isoform probe substrate and various concentrations of 6-Cyano-1-ethylbenzoimidazole.

-

Reaction Initiation: Initiate the metabolic reaction by adding a cofactor such as NADPH.

-

Reaction Termination: After a set incubation time, stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

Analysis: Analyze the formation of the metabolite from the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Determine the rate of metabolite formation at each concentration of the test compound. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the CYP enzyme activity.

Visualizations

Experimental Workflow for Toxicological Assessment

Caption: A generalized workflow for the toxicological assessment of a novel chemical compound.

Benzimidazole Metabolism by Cytochrome P450

Caption: A simplified signaling pathway of benzimidazole metabolism by Cytochrome P450 enzymes.

Conclusion

While specific toxicological data for 6-Cyano-1-ethylbenzoimidazole is currently unavailable, a thorough review of related benzimidazole and nitrile compounds allows for a proactive and informed approach to its safe handling. Researchers, scientists, and drug development professionals should treat this compound with caution, adhering to the recommended safety protocols outlined in this guide. The provided experimental methodologies offer a clear path for generating specific safety data, which is essential for the continued development and use of this and other novel chemical entities. A commitment to rigorous safety assessment is paramount to protecting laboratory personnel and ensuring the responsible advancement of scientific research.

References

- 1. Acute toxicity of some synthetic cyanogens in rats: time-dependent cyanide generation and cytochrome oxidase inhibition in soft tissues after sub-lethal oral intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dvm360.com [dvm360.com]

- 3. Table 3-3, Levels of Significant Exposure to Cyanide - Dermal - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 6. Ames test - Wikipedia [en.wikipedia.org]

- 7. microbiologyinfo.com [microbiologyinfo.com]

- 8. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

A Technical Guide to the Theoretical and Computational Investigation of 6-Cyano-1-ethylbenzoimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical and computational framework for the study of 6-Cyano-1-ethylbenzoimidazole. In the absence of direct experimental data for this specific molecule in publicly accessible literature, this document serves as a detailed roadmap for researchers seeking to characterize its structural, electronic, and potential biological properties using state-of-the-art in silico methods. The protocols and data presented herein are based on established computational studies of closely related benzimidazole derivatives and provide a robust starting point for future investigations. This guide covers quantum chemical calculations based on Density Functional Theory (DFT), molecular docking to explore potential biological targets, and molecular dynamics (MD) simulations to understand the behavior of the molecule in a biological environment.

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The specific derivative, 6-Cyano-1-ethylbenzoimidazole, while not extensively studied, presents an interesting scaffold for potential drug design due to the electronic influence of the cyano group and the alkyl substitution on the imidazole ring. Computational chemistry offers a powerful and cost-effective avenue to predict the physicochemical properties and biological potential of such novel compounds prior to their synthesis and experimental testing.[1]

This whitepaper details the standard computational protocols that can be applied to thoroughly characterize 6-Cyano-1-ethylbenzoimidazole. We will explore methods to determine its optimal molecular geometry, electronic structure, and potential interactions with protein targets.

Quantum Chemical Calculations: Unveiling Molecular Properties

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules.[3] These calculations can provide valuable insights into the geometry, stability, and reactivity of 6-Cyano-1-ethylbenzoimidazole.

Methodology for DFT Calculations

A typical DFT study involves a multi-step process to ensure accuracy and reliability of the results. The workflow for these calculations is depicted below.

Caption: Workflow for DFT-based molecular property prediction.

Protocol:

-

Structure Preparation: The 3D structure of 6-Cyano-1-ethylbenzoimidazole is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common and effective method is the B3LYP functional with a 6-311++G(d,p) basis set.[3][4]

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies). This calculation also provides theoretical vibrational spectra (IR and Raman).

-

Property Calculation: From the optimized structure, various electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The Molecular Electrostatic Potential (MEP) map is also generated to identify regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.[3]

-

NBO Analysis: Natural Bond Orbital (NBO) analysis is conducted to study intramolecular charge transfer and delocalization of electron density.[4]

Expected Quantitative Data

While data for the target molecule is unavailable, the following table presents DFT-calculated electronic properties for analogous cyanobenzene and benzimidazole molecules to illustrate the expected outputs.

| Property | Cyanobenzene | 6-Aminobenzimidazole[5] | Description |

| HOMO Energy (eV) | -6.89 | -5.54 | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy (eV) | -2.91 | -0.55 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 3.98 | 4.99 | Energy difference between HOMO and LUMO; an indicator of chemical stability and reactivity.[5] |

| Ionization Potential (eV) | 6.89 | 5.54 | The energy required to remove an electron from the molecule. |

| Electron Affinity (eV) | 2.91 | 0.55 | The energy released when an electron is added to the molecule. |

Note: The specific values for 6-Cyano-1-ethylbenzoimidazole will depend on the chosen computational method and basis set.

Molecular Docking: Identifying Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor.[6] This method is invaluable in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Methodology for Molecular Docking

The process involves preparing both the ligand (6-Cyano-1-ethylbenzoimidazole) and the protein target, followed by running the docking simulation and analyzing the results.

References

Methodological & Application

protocol for the synthesis of 6-Cyano-1-ethylbenzoimidazole from o-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed three-step protocol for the synthesis of 6-Cyano-1-ethylbenzoimidazole, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the formation of the benzimidazole core via the condensation of 4-bromo-o-phenylenediamine with formic acid to yield 5-bromo-1H-benzimidazole. Subsequent N-ethylation of the benzimidazole ring is achieved using ethyl iodide in the presence of a base. The final step involves a palladium-catalyzed cyanation reaction to convert the bromo-substituent into the desired cyano group, affording the target compound. This protocol is designed to be a practical guide for researchers, offering detailed experimental procedures, data presentation in tabular format, and a visual representation of the synthetic workflow.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific substitution pattern on the benzimidazole scaffold plays a crucial role in modulating its pharmacological profile. The title compound, 6-Cyano-1-ethylbenzoimidazole, incorporates a cyano group, which can act as a key pharmacophore or be further elaborated, and an N-ethyl group, which can enhance lipophilicity and influence binding to biological targets. This protocol outlines a reliable and reproducible synthetic route to this important intermediate, starting from commercially available 4-bromo-o-phenylenediamine.

Overall Synthesis Workflow

Caption: Three-step synthesis of 6-Cyano-1-ethylbenzoimidazole.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-1H-benzimidazole

This procedure is adapted from the condensation reaction of a substituted o-phenylenediamine with an acid.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (per 10 mmol scale) | Notes |

| 4-Bromo-o-phenylenediamine | 187.04 | 1.87 g (10 mmol) | Starting material |

| Formic acid (98-100%) | 46.03 | 10 mL | Reagent and solvent |

| 10% Sodium hydroxide solution | 40.00 | As needed | For neutralization |

| Deionized water | 18.02 | As needed | For work-up |

| Ethanol | 46.07 | As needed | For recrystallization |

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-o-phenylenediamine (1.87 g, 10 mmol).

-

Add formic acid (10 mL) to the flask.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

Slowly pour the reaction mixture into 50 mL of ice-cold water with stirring.

-

Neutralize the mixture by the dropwise addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 7-8.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold deionized water.

-

Purify the crude product by recrystallization from ethanol to afford 5-bromo-1H-benzimidazole as a solid.

-

Dry the purified product under vacuum.

Expected Yield: 70-80%. Characterization: The product can be characterized by melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.

Step 2: Synthesis of 5-Bromo-1-ethyl-1H-benzimidazole

This protocol describes the N-alkylation of the benzimidazole ring. It is important to note that this reaction can produce a mixture of 1,5- and 1,6-bromo isomers, which may require careful chromatographic separation.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (per 5 mmol scale) | Notes |

| 5-Bromo-1H-benzimidazole | 197.03 | 0.985 g (5 mmol) | Starting material |

| Ethyl iodide | 155.97 | 0.47 mL (6 mmol, 1.2 eq) | Alkylating agent |

| Potassium carbonate (K₂CO₃) | 138.21 | 1.04 g (7.5 mmol, 1.5 eq) | Base |

| N,N-Dimethylformamide (DMF) | 73.09 | 15 mL | Anhydrous solvent |

| Ethyl acetate | 88.11 | As needed | For extraction and chromatography |

| Hexanes | - | As needed | For chromatography |

| Brine | - | As needed | For washing |

| Sodium sulfate (Na₂SO₄) | 142.04 | As needed | Drying agent |

Procedure:

-

To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1H-benzimidazole (0.985 g, 5 mmol) and anhydrous potassium carbonate (1.04 g, 7.5 mmol).

-

Add anhydrous DMF (15 mL) to the flask.

-

Stir the suspension at room temperature for 15 minutes.

-

Add ethyl iodide (0.47 mL, 6 mmol) dropwise to the stirring suspension.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into 50 mL of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with water (2 x 25 mL) and then with brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to separate the desired 1,5-bromo-1-ethyl-1H-benzimidazole from the 1,6-bromo isomer and any unreacted starting material.

Expected Yield: 50-60% of the desired isomer. Characterization: The structure of the purified product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Step 3: Synthesis of 6-Cyano-1-ethylbenzoimidazole

This step utilizes a palladium-catalyzed cyanation of the aryl bromide.[1]

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (per 2 mmol scale) | Notes |

| 5-Bromo-1-ethyl-1H-benzimidazole | 225.08 | 0.45 g (2 mmol) | Starting material |

| Potassium hexacyanoferrate(II) trihydrate | 422.39 | 0.34 g (0.8 mmol, 0.4 eq) | Cyanide source |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 9.0 mg (0.04 mmol, 2 mol%) | Catalyst |

| Xantphos | 578.68 | 46.3 mg (0.08 mmol, 4 mol%) | Ligand |

| Sodium carbonate (Na₂CO₃) | 105.99 | 0.42 g (4 mmol, 2 eq) | Base |

| N,N-Dimethylacetamide (DMAc) | 87.12 | 10 mL | Anhydrous solvent |

| Ethyl acetate | 88.11 | As needed | For extraction |

| Water | 18.02 | As needed | For work-up |

Procedure:

-

In a dry Schlenk tube or a similar reaction vessel, combine 5-bromo-1-ethyl-1H-benzimidazole (0.45 g, 2 mmol), potassium hexacyanoferrate(II) trihydrate (0.34 g, 0.8 mmol), palladium(II) acetate (9.0 mg, 0.04 mmol), Xantphos (46.3 mg, 0.08 mmol), and sodium carbonate (0.42 g, 4 mmol).

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

Add anhydrous DMAc (10 mL) via syringe.

-

Seal the vessel and heat the reaction mixture to 120-130 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove insoluble salts.

-

Wash the filtrate with water (3 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 6-Cyano-1-ethylbenzoimidazole.

Expected Yield: 60-75%. Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Formic acid is corrosive and should be handled with care.

-

Ethyl iodide is a lachrymator and should be handled in a fume hood.

-

Palladium catalysts and cyanide salts are toxic. Handle with extreme care and follow appropriate safety protocols for their use and disposal.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The described three-step synthesis provides a clear and actionable pathway for the preparation of 6-Cyano-1-ethylbenzoimidazole. This protocol is designed to be adaptable for various research and development applications, offering a solid foundation for the synthesis of this and structurally related benzimidazole derivatives. The use of a modern palladium-catalyzed cyanation in the final step enhances the efficiency and functional group tolerance of the overall synthesis.

References

The Synthetic Versatility of 6-Cyano-1-ethylbenzoimidazole: A Gateway to Novel Therapeutics

Introduction

While specific documented applications and detailed protocols for 6-Cyano-1-ethylbenzoimidazole are not extensively available in current literature, its structural motifs—a cyano group appended to a benzimidazole core—position it as a highly valuable precursor in organic synthesis, particularly for drug discovery and development. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically used drugs with a wide range of biological activities, including anticancer, antiviral, antihypertensive, and antifungal properties.[1][2][3][4] The cyano group, a versatile functional handle, can be transformed into a variety of other functionalities, such as carboxylic acids, amines, and amides, further expanding the synthetic possibilities.[5][6]

This document provides a generalized overview of the potential applications of 6-Cyano-1-ethylbenzoimidazole as a precursor, drawing parallels from the known chemistry of cyano-substituted aromatic heterocycles and benzimidazole derivatives. It offers representative experimental protocols for key transformations of the cyano group and highlights the types of bioactive molecules that can be accessed from such a scaffold.

Application Notes

The strategic placement of a cyano group on the benzimidazole ring system of 6-Cyano-1-ethylbenzoimidazole opens up numerous avenues for synthetic elaboration. The electron-withdrawing nature of the nitrile can influence the reactivity of the benzimidazole core, while the nitrile itself is primed for a variety of chemical conversions.

Key Potential Transformations and Applications:

-

Hydrolysis to Carboxylic Acid: The cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 6-carboxy-1-ethylbenzoimidazole.[7][8] This transformation is a gateway to the synthesis of amides and esters by coupling the resulting carboxylic acid with a diverse library of amines and alcohols. These derivatives are frequently explored in drug discovery for their potential as enzyme inhibitors or receptor ligands.

-

Reduction to Aminomethyl Group: Reduction of the cyano group furnishes a primary amine, (1-ethyl-1H-benzo[d]imidazol-6-yl)methanamine.[9][10] This aminomethyl moiety is a key building block for introducing basic centers into a molecule, which can be crucial for improving pharmacokinetic properties or for forming salt forms of a drug candidate. The resulting amine can be further derivatized, for instance, by reductive amination or acylation.

-

Formation of Heterocyclic Rings: The cyano group can participate in cycloaddition reactions or condensation reactions with various reagents to construct new heterocyclic rings fused to or substituted on the benzimidazole core.[11] This allows for the rapid generation of molecular complexity and the exploration of novel chemical space in the search for new bioactive compounds.

-

Precursor to Amides and Amidines: Direct partial hydrolysis can lead to the corresponding amide, while reaction with alcohols under acidic conditions can form imidates, which are precursors to amidines.[12] Amidines are known to be important functional groups in medicinal chemistry, often acting as mimics of protonated amines and participating in key binding interactions with biological targets.

Experimental Protocols

The following are generalized protocols for common transformations of an aromatic nitrile, which can be adapted for 6-Cyano-1-ethylbenzoimidazole by a skilled synthetic chemist.

Protocol 1: Acid-Catalyzed Hydrolysis of 6-Cyano-1-ethylbenzoimidazole to 6-Carboxy-1-ethylbenzoimidazole

Objective: To convert the cyano group to a carboxylic acid.

Materials:

-

6-Cyano-1-ethylbenzoimidazole

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Water (H₂O)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 6-Cyano-1-ethylbenzoimidazole (1.0 eq).

-

Add a 1:1 mixture of water and concentrated hydrochloric acid. The volume should be sufficient to dissolve or suspend the starting material.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious of gas evolution.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude carboxylic acid.

-

Purify the product by recrystallization or column chromatography.

Protocol 2: Reduction of 6-Cyano-1-ethylbenzoimidazole to (1-ethyl-1H-benzo[d]imidazol-6-yl)methanamine

Objective: To convert the cyano group to a primary amine.

Materials:

-

6-Cyano-1-ethylbenzoimidazole

-

Lithium Aluminum Hydride (LiAlH₄) or Borane-Tetrahydrofuran complex (BH₃·THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Water (H₂O)

-

Sodium Hydroxide (NaOH) solution (15%)

-

Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Standard glassware for workup and filtration

Procedure (using LiAlH₄):

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 6-Cyano-1-ethylbenzoimidazole (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC or LC-MS.

-

Cool the reaction mixture to 0 °C and quench it carefully by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.

-

Combine the filtrate and washings and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude amine.

-

Purify the product by column chromatography or distillation if applicable.

Data Presentation

The following table summarizes the potential bioactive molecules that could be synthesized from a cyano-substituted benzimidazole precursor, based on analogous structures found in the literature.

| Bioactive Molecule Class | Key Functional Group Derived from Cyano | Potential Therapeutic Area | Reference Analogue |

| Enzyme Inhibitors | Carboxylic Acid, Amide | Oncology, Inflammation | Farnesyltransferase inhibitors[3] |

| Antimicrobial Agents | Amidine, Amine | Infectious Diseases | Cyano-substituted quinolines[12] |

| Antiviral Agents | Amine, Heterocyclic adducts | Virology | Benzimidazole-based antivirals[4] |

| CNS Agents | Amine, Carboxamide | Neurology | Cannabinoid receptor modulators[13] |

Visualizations

The following diagrams illustrate the potential synthetic pathways starting from 6-Cyano-1-ethylbenzoimidazole and the general workflow for its utilization in drug discovery.

Caption: Synthetic pathways from 6-Cyano-1-ethylbenzoimidazole.

Caption: Drug discovery workflow using the precursor.

References

- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. impactfactor.org [impactfactor.org]

- 5. researchgate.net [researchgate.net]

- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 11. Recent advances in the transformation of nitriles into diverse N-heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

Application of 6-Cyano-1-ethylbenzoimidazole in the Development of Kinase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-cyano-1-ethylbenzoimidazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Derivatives of this core, particularly 2-phenylamino-6-cyano-1H-benzimidazoles, have been identified as highly effective inhibitors of Casein Kinase 1 gamma (CK1γ). CK1γ is a serine/threonine kinase that plays a pivotal role in the Wnt signaling pathway, a critical regulator of embryonic development, cell proliferation, and differentiation. Dysregulation of the Wnt pathway is implicated in various diseases, most notably cancer. Consequently, inhibitors of CK1γ are of significant interest as potential therapeutic agents.

This document provides detailed application notes on the utility of 6-cyano-1-ethylbenzoimidazole derivatives, protocols for their synthesis and evaluation, and a summary of their inhibitory activity.

Application Notes

Target: Casein Kinase 1 Gamma (CK1γ)

The primary application of 6-cyano-1-ethylbenzoimidazole derivatives in kinase inhibitor development is the targeting of CK1γ. A notable example is the compound identified as 1h (also referred to as compound 221), a 2-phenylamino-6-cyano-1H-benzimidazole derivative. This compound has demonstrated potent and selective inhibition of CK1γ with a biochemical IC50 value of 18 nM.[1] Furthermore, it exhibits good cellular potency in substrate phosphorylation assays with an IC50 of 700 nM and displays excellent selectivity over other kinases such as CK1α, CK1δ, and GSK3β.[1]

Mechanism of Action